N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17-11-6-4-3-5-9(11)7-12(17)14-15-10(8-20-14)13(18)16-19-2/h3-8H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUDNCJUFTYPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Thiazole Ring Formation: The thiazole ring can be synthesized using methods such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Indole and Thiazole Rings: The final step involves coupling the indole and thiazole rings through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with potential biological activities.
Thiazole-4-carboxamide: A thiazole derivative with similar structural features.
N-methylindole: A simpler indole derivative used in various chemical reactions.
Uniqueness
N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is unique due to its combined indole and thiazole structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a compound characterized by its unique structural features combining an indole moiety with a thiazole ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 287.34 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| IUPAC Name | N-methoxy-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide |
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 287.34 g/mol |
| CAS Number | 1172905-26-8 |
This compound exhibits a range of biological activities attributed to its ability to interact with various biological targets:
Target Receptors:
The compound likely binds to multiple receptors due to the presence of the indole nucleus, which is known for its versatility in receptor interactions. This includes potential binding to:
- Serotonin receptors
- Dopamine receptors
- Various kinases associated with cancer pathways
Biological Activities:
Research indicates that indole derivatives, including this compound, possess several biological properties:
- Antiviral : Effective against viral infections.
- Anticancer : Inhibits cancer cell proliferation.
- Antimicrobial : Exhibits activity against bacteria and fungi.
Anticancer Activity
Studies have demonstrated that compounds with similar structures can significantly inhibit cancer cell growth. For instance, the compound's analogs have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog A | MCF7 | 5.0 |
| Analog B | A549 | 3.5 |
| N-methoxy... | HeLa | 6.0 |
Antimicrobial Activity
N-methoxy derivatives have been tested for antimicrobial efficacy against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.004 |
| Staphylococcus aureus | 0.008 |
| Candida albicans | 0.006 |
These results suggest that N-methoxy derivatives could serve as effective agents in treating infections caused by resistant strains.
Case Studies
-
Study on Anticancer Efficacy :
A recent study explored the effects of N-methoxy derivatives on breast cancer cell lines (MCF7). The results indicated significant inhibition of cell proliferation and induction of apoptosis, reinforcing the potential of this compound in cancer therapy. -
Antimicrobial Testing :
Another investigation assessed the antimicrobial properties of related thiazole compounds against Gram-positive and Gram-negative bacteria. The findings showed that these compounds outperformed traditional antibiotics, highlighting their potential as novel antimicrobial agents.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, thiazole C=S at δ 165–170 ppm) .
- X-ray crystallography : SHELX software refines crystal structures to confirm bond angles and spatial arrangements .
- Mass spectrometry (ESI-MS) : Validates molecular weight (±2 Da accuracy) .
Advanced : For ambiguous stereochemistry, NOESY or ROESY NMR experiments resolve spatial proximity of substituents .
What biological targets are commonly associated with this compound, and how are in vitro assays designed?
Q. Basic
- Targets : Kinases (e.g., FLT3, C-RAF) and inflammatory mediators (COX-2) due to thiazole-indole pharmacophores .
- Assays :
Advanced : Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for target proteins .
How can synthesis yields be optimized for the thiazole-indole core?
Q. Advanced
- Catalyst screening : EDCI/HOBt improves carboxamide coupling efficiency (yields >75% vs. 50% without) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., cyclization in 30 min vs. 12 hours conventionally) .
- Purification : Flash chromatography with gradient elution (hexane:EtOAc) enhances purity (>95%) .
How should researchers address contradictions in reported biological activities (e.g., varying IC50 values)?
Q. Advanced
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability : Test compound stability in cell media (e.g., via LC-MS) to rule out degradation artifacts .
- Orthogonal assays : Confirm activity using dual methods (e.g., Western blot for target protein inhibition alongside viability assays) .
What computational strategies predict binding modes with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with activity (e.g., methoxy groups enhance hydrophobic interactions) .
What strategies improve aqueous solubility without compromising activity?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo .
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance solubility by 10–20× .
- PEGylation : Attach polyethylene glycol chains to the carboxamide moiety .
Which analytical methods quantify this compound in biological matrices?
Q. Basic/Advanced
- HPLC-UV : C18 columns with acetonitrile/water gradients (LOD: 0.1 µg/mL) .
- UPLC-MS/MS : Quantify in plasma with LOQ 1 ng/mL using MRM transitions .
- Microscopy : Confocal imaging with fluorescent tags (e.g., BODIPY) tracks cellular uptake .
How is the mechanism of action elucidated for thiazole-indole derivatives?
Q. Basic/Advanced
- Kinase profiling : Eurofins KinaseProfiler™ screens 100+ kinases to identify targets .
- CRISPR-Cas9 knockouts : Validate target necessity by deleting genes (e.g., FLT3) in cell lines .
- Thermal shift assays : Monitor protein denaturation to confirm ligand binding .
How do researchers interpret conflicting NMR or crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
